An In-depth Technical Guide to the Fundamental Properties of 3,6-Dihydro-2H-pyran
An In-depth Technical Guide to the Fundamental Properties of 3,6-Dihydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical and reactive properties of 3,6-Dihydro-2H-pyran, a heterocyclic enol ether of significant interest in synthetic organic chemistry. This document details its structural and spectroscopic data, reactivity profile, and a representative synthetic protocol. For comparative purposes, data for its common isomer, 3,4-Dihydro-2H-pyran, is also included.
Core Physicochemical Properties
3,6-Dihydro-2H-pyran is a cyclic ether with an endocyclic enol ether moiety. Its fundamental properties are summarized below.
Table 1: General and Physicochemical Properties of Dihydropyrans
| Property | 3,6-Dihydro-2H-pyran | 3,4-Dihydro-2H-pyran |
| Molecular Formula | C₅H₈O[1] | C₅H₈O[2] |
| Molecular Weight | 84.12 g/mol [1] | 84.12 g/mol [2] |
| CAS Number | 3174-74-1[1] | 110-87-2[3] |
| Appearance | Colorless Liquid (Predicted) | Clear, colorless liquid with an ethereal odor[2] |
| Density | Data not available | 0.922 g/mL at 25 °C[3] |
| Boiling Point | Data not available | 86 °C[3] |
| Melting Point | Data not available | -70 °C[3] |
| Refractive Index (n₂₀/D) | Data not available | 1.440[3] |
| Solubility | Soluble in common organic solvents (predicted) | Soluble in ethanol, ether, and acetone; limited solubility in water (7.7 g/L). |
Spectroscopic and Spectrometric Analysis
The structural elucidation of 3,6-Dihydro-2H-pyran is dependent on standard spectroscopic techniques. The following is an analysis based on publicly available spectral data.[1]
Table 2: ¹H NMR Spectral Data of 3,6-Dihydro-2H-pyran (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.8 - 6.0 | Multiplet | 1H | Olefinic Proton (H-4) |
| ~ 5.6 - 5.8 | Multiplet | 1H | Olefinic Proton (H-3) |
| ~ 4.1 - 4.3 | Multiplet | 2H | Methylene Protons adjacent to Oxygen (H-2) |
| ~ 3.7 - 3.9 | Multiplet | 2H | Methylene Protons adjacent to Oxygen (H-6) |
| ~ 2.1 - 2.3 | Multiplet | 2H | Allylic Methylene Protons (H-5) |
Table 3: ¹³C NMR Spectral Data of 3,6-Dihydro-2H-pyran
| Chemical Shift (δ, ppm) | Assignment |
| 128.4 | Olefinic Carbon (C-4) |
| 125.1 | Olefinic Carbon (C-3) |
| 66.8 | Methylene Carbon adjacent to Oxygen (C-2) |
| 65.2 | Methylene Carbon adjacent to Oxygen (C-6) |
| 25.7 | Allylic Methylene Carbon (C-5) |
| Source: Based on spectral data from SpectraBase.[4] |
Table 4: Infrared (IR) Spectroscopy Peak Assignments for 3,6-Dihydro-2H-pyran
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 3050 | Medium | C-H Stretch | =C-H (Olefinic) |
| 2950 - 2850 | Strong | C-H Stretch | -C-H (Aliphatic) |
| ~ 1650 | Medium | C=C Stretch | Alkene |
| ~ 1240 | Strong | C-O-C Asymmetric Stretch | Ether |
| ~ 1050 | Strong | C-O Stretch | Ether |
| Source: Analysis based on general IR correlation tables and the spectrum available on PubChem.[1][5] |
Table 5: Mass Spectrometry (MS) Fragmentation Analysis of 3,6-Dihydro-2H-pyran
| m/z | Proposed Fragment | Notes |
| 84 | [C₅H₈O]⁺• | Molecular Ion (M⁺•) |
| 83 | [M - H]⁺ | Loss of a hydrogen radical. |
| 55 | [C₃H₃O]⁺ | Resulting from retro-Diels-Alder reaction, a characteristic fragmentation for cyclohexene-like structures. |
| 54 | [C₄H₆]⁺• | Loss of formaldehyde (B43269) (CH₂O) from the molecular ion. |
| 43 | [C₂H₃O]⁺ | Common fragment in oxygen-containing compounds. |
| Source: Interpretation based on the GC-MS data available on PubChem and general fragmentation principles.[1][6] |
Reactivity and Reaction Mechanisms
As a cyclic enol ether, the reactivity of 3,6-Dihydro-2H-pyran is dominated by the electron-rich double bond.
Electrophilic Addition
The double bond is susceptible to attack by electrophiles. For instance, in the presence of an acid catalyst, the π-electrons of the double bond can protonate, leading to a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then readily attacked by nucleophiles. The acid-catalyzed hydrolysis to form 5-hydroxypentanal (B1214607) is a classic example of this reactivity.
Caption: Acid-catalyzed hydrolysis of 3,6-Dihydro-2H-pyran.
Cycloaddition Reactions
3,6-Dihydro-2H-pyran can participate as a dienophile in Diels-Alder reactions, although it is less reactive than its isomer, 3,4-Dihydro-2H-pyran, in inverse-electron-demand Diels-Alder reactions. It can also undergo other cycloaddition reactions, making it a useful building block for the synthesis of complex heterocyclic systems.
Synthesis and Experimental Protocols
While numerous methods exist for the synthesis of substituted dihydropyrans, Ring-Closing Metathesis (RCM) of a diene ether is a common and powerful strategy for the formation of the unsubstituted dihydropyran ring system.[7][8][9][10]
Representative Synthesis via Ring-Closing Metathesis (RCM)
This protocol outlines a general procedure for the synthesis of 3,6-Dihydro-2H-pyran from a suitable acyclic diene ether precursor, such as O-allyl-but-3-en-1-ol.
Experimental Protocol:
-
Precursor Synthesis: The diene ether precursor, O-allyl-but-3-en-1-ol, can be synthesized via the Williamson ether synthesis from 3-buten-1-ol (B139374) and allyl bromide in the presence of a base like sodium hydride in an anhydrous solvent such as THF.
-
Ring-Closing Metathesis:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the diene ether precursor in a degassed, anhydrous solvent such as dichloromethane (B109758) (DCM) or toluene (B28343) to a concentration of approximately 0.01-0.1 M.
-
Add a Grubbs-type catalyst (e.g., Grubbs' 1st or 2nd generation catalyst, 1-5 mol%).
-
The reaction mixture is typically stirred at room temperature to 40 °C and monitored by TLC or GC-MS for the consumption of the starting material.
-
Upon completion, the reaction is quenched by the addition of a phosphine (B1218219) scavenger (e.g., triphenylphosphine) or ethyl vinyl ether to deactivate the catalyst.
-
The solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel, typically using a mixture of ethyl acetate (B1210297) and hexanes as the eluent, to afford pure 3,6-Dihydro-2H-pyran.
Caption: General workflow for the synthesis of 3,6-Dihydro-2H-pyran via RCM.
Safety and Handling
3,6-Dihydro-2H-pyran is classified as a flammable liquid and an irritant.[1]
-
Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated area.
This guide is intended for use by trained professionals and should be supplemented with a thorough review of the relevant safety data sheets (SDS) before handling this chemical.
References
- 1. 3,6-Dihydro-2H-pyran | C5H8O | CID 520540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-dihydro-2H-pyran | C5H8O | CID 8080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydro-2H-pyran | 110-87-2 [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. benchchem.com [benchchem.com]
- 7. Diastereoselective ring-closing metathesis in the synthesis of dihydropyrans | Semantic Scholar [semanticscholar.org]
- 8. BJOC - Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
